molecular formula C10H10OS B1596347 2,3,4,5-Tetrahydro-1-benzothiepin-5-one CAS No. 21609-70-1

2,3,4,5-Tetrahydro-1-benzothiepin-5-one

Cat. No.: B1596347
CAS No.: 21609-70-1
M. Wt: 178.25 g/mol
InChI Key: WKSQUBWTMSEHDF-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-benzothiepin-5-one is a sulfur-containing heterocyclic compound featuring a seven-membered ring fused to a benzene moiety. The structure incorporates a thiepin core (a sulfur atom within the seven-membered ring) and a ketone group at the 5-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic and steric properties, conferred by the sulfur atom and fused aromatic system, make it a versatile scaffold for further functionalization .

Properties

IUPAC Name

3,4-dihydro-2H-1-benzothiepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSQUBWTMSEHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323402
Record name 2,3,4,5-tetrahydro-1-benzothiepin-5-one
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URL https://comptox.epa.gov/dashboard/DTXSID40323402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21609-70-1
Record name 21609-70-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-tetrahydro-1-benzothiepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1-benzothiepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with 1,3-dibromopropane in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1-benzothiepin-5-one undergoes various chemical

Biological Activity

2,3,4,5-Tetrahydro-1-benzothiepin-5-one is a heterocyclic compound belonging to the benzothiepin family, characterized by its unique thiepine ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₉OS. Its structure includes a sulfur atom within a bicyclic system, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound's thiepine ring facilitates binding to specific molecular targets, potentially modulating their activity. Research indicates that it may act as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes involved in drug metabolism.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.
  • CNS Activity : Pharmacological assessments indicate that it may influence central nervous system functions in animal models .
  • Enzyme Modulation : Its interaction with cytochrome P450 enzymes suggests potential applications in pharmacology for modulating drug metabolism.

Data Table: Biological Activities of this compound

Biological ActivityDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
CNS EffectsInfluences behavior and physiological responses in mice
Enzyme InhibitionModulates cytochrome P450 enzyme activity

Case Studies

Several case studies have highlighted the significance of this compound in therapeutic contexts:

  • CNS Activity in Mice : A study investigated the effects of this compound on mouse behavior and found notable alterations in locomotion and anxiety-related behaviors. The results suggest potential applications in treating anxiety disorders .
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated that the compound could serve as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one

  • Structural Difference : A methoxy (-OCH₃) group is introduced at the 7-position of the benzene ring.
  • The substituent may alter regioselectivity in further reactions (e.g., electrophilic aromatic substitution).
  • Applications : Sold as a specialty building block for medicinal chemistry (Price: €457/250 mg; €1,268/2500 mg) .

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

  • Structural Difference : The sulfur atom is oxidized to a sulfone group (-SO₂), and a hydroxyl (-OH) group replaces the ketone at the 5-position.
  • Implications :
    • Increased polarity and hydrogen-bonding capacity due to the sulfone and hydroxyl groups, enhancing solubility in polar solvents.
    • The sulfone group stabilizes the ring structure, reducing reactivity toward nucleophilic attack compared to the parent compound.
  • Applications : Utilized in synthetic routes requiring stable intermediates (MDL: MFCD09283647) .

Comparison with Heterocyclic Analogs

Benzodiazepinone Derivatives

  • Example : 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride
    • Structural Difference : Replaces sulfur with two nitrogen atoms in the seven-membered ring (diazepine core).
    • Implications :
  • Nitrogen atoms introduce basicity and hydrogen-bonding sites, influencing pharmacological activity (e.g., benzodiazepines are known anxiolytics).
  • Applications: Pharmaceutical research targeting central nervous system disorders .
  • Example : 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

    • Structural Difference : Incorporates an iodine atom at the 9-position of the benzene ring.
    • Implications :
  • The heavy iodine atom may facilitate radiolabeling or act as a leaving group in cross-coupling reactions. Applications: Intermediate in radiopharmaceuticals or organocatalysis (CAS: 1036990-98-3) .

Benzazepine Derivatives

  • Example : (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine
    • Structural Difference : Features a nitrogen atom in a six-membered azepine ring fused to benzene.
    • Implications :
  • The amine group at the 5-position introduces chirality, enabling enantioselective synthesis.
    • Applications : Chiral intermediate in asymmetric catalysis (CAS: 294196-60-4) .

Functional Group and Reactivity Comparison

Compound Key Functional Groups Reactivity Profile Applications
2,3,4,5-Tetrahydro-1-benzothiepin-5-one Ketone, thiepin ring Susceptible to nucleophilic attack at ketone; ring-opening via sulfur oxidation Organic synthesis intermediates
7-Methoxy derivative Methoxy, ketone Electron-rich aromatic system; methoxy directs electrophilic substitution Medicinal chemistry building blocks
Sulfone derivative (1,1-dioxide) Sulfone, hydroxyl High polarity; stable under acidic/basic conditions Polar solvent-compatible intermediates
Benzodiazepinone derivatives Diazepine core, substituents Pharmacologically active scaffolds CNS drug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1-benzothiepin-5-one
Reactant of Route 2
2,3,4,5-Tetrahydro-1-benzothiepin-5-one

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